molecular formula C10H11F2NO B11765587 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol

3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol

Cat. No.: B11765587
M. Wt: 199.20 g/mol
InChI Key: YORGECRURHMDEO-UHFFFAOYSA-N
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Description

3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11F2NO and a molecular weight of 199.2 g/mol . This compound is characterized by the presence of a difluoromethylphenyl group attached to an azetidin-3-ol ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is a scalable and efficient method that can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halides and other nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may undergo arylative ring-expansion reactions under dual palladium and acid catalysis . This process involves Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the azetidine by an internal hydroxyl group.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(2,6-difluoro-4-methylphenyl)azetidin-3-ol

InChI

InChI=1S/C10H11F2NO/c1-6-2-7(11)9(8(12)3-6)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3

InChI Key

YORGECRURHMDEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C2(CNC2)O)F

Origin of Product

United States

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